The presence of the cyanophenyl group and the chiral hydroxyl moiety in (S)-1-(4-Cyanophenyl)ethanol makes it an attractive building block for the synthesis of pharmaceutically active compounds.
While no specific examples of its use in drug discovery are currently documented, similar structures have been explored in this context. For instance, research suggests that incorporating a cyanophenyl group into the structure of bioactive molecules can enhance their potency and selectivity []. Additionally, the chiral hydroxyl group can influence the pharmacokinetic properties of a drug, impacting its absorption, distribution, metabolism, and excretion [].
(S)-1-(4-Cyanophenyl)ethanol is a chiral alcohol with the molecular formula CHNO. This compound features a cyanophenyl group attached to an ethanol moiety, which contributes to its unique properties. The presence of the chiral center allows for enantioselectivity, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry where chirality is crucial for biological activity and efficacy.
The synthesis of (S)-1-(4-Cyanophenyl)ethanol typically involves the enantioselective reduction of 4-cyanophenyl ketone. This can be achieved through several methods:
(S)-1-(4-Cyanophenyl)ethanol has a wide array of applications across various fields:
Several compounds share structural similarities with (S)-1-(4-Cyanophenyl)ethanol. Here is a comparison highlighting its uniqueness:
Compound Name | Chiral Center | Functional Groups | Unique Features |
---|---|---|---|
(R)-1-(4-Cyanophenyl)ethanol | Yes | Cyanophenyl, Hydroxyl | Enantiomer differing in spatial arrangement |
4-Cyanophenyl methanol | No | Cyanophenyl, Hydroxyl | Lacks chirality; simpler structure |
4-Cyanophenyl ethanol | No | Cyanophenyl, Hydroxyl | Similar structure but no chiral center |
4-Aminophenol | No | Amino, Hydroxyl | Different functional groups; lacks cyanophenyl moiety |
The uniqueness of (S)-1-(4-Cyanophenyl)ethanol lies in its chiral nature, which imparts specific enantioselective properties essential for synthesizing chiral pharmaceuticals and other biologically active molecules. Its ability to undergo various chemical transformations while maintaining chirality makes it a valuable compound in both research and industrial applications.
(S)-1-(4-Cyanophenyl)ethanol (CAS: 101219-71-0) is characterized by a single chiral center with the S configuration at the carbon bearing the hydroxyl group. The compound contains a 4-cyanophenyl group and a hydroxyl group attached to the stereogenic carbon, along with a methyl group.
Property | Value |
---|---|
Molecular Formula | C₉H₉NO |
Molecular Weight | 147.17 g/mol |
IUPAC Name | 4-[(1S)-1-hydroxyethyl]benzonitrile |
CAS Number | 101219-71-0 |
Appearance | White solid |
Chirality | Single stereocenter (S configuration) |
The structure of (S)-1-(4-Cyanophenyl)ethanol can be uniquely identified through various structural descriptors:
Identifier | Value |
---|---|
InChI | InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m0/s1 |
InChIKey | XGAVOODMMBMCKV-ZETCQYMHSA-N |
SMILES | CC@@Hc1ccc(cc1)C#N |
The presence of both a hydroxyl group and a cyano group in the structure provides multiple functional sites for derivatization, making this compound particularly versatile as a building block in organic synthesis.
Irritant